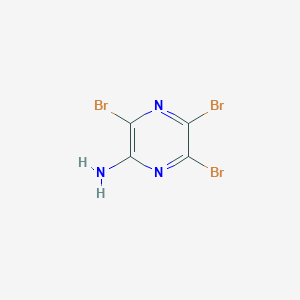

3,5,6-Tribromopyrazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5,6-tribromopyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br3N3/c5-1-2(6)10-4(8)3(7)9-1/h(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWUMNABPMFCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Br)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80606226 | |

| Record name | 3,5,6-Tribromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66490-61-7 | |

| Record name | 3,5,6-Tribromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5,6-Tribromopyrazin-2-amine: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount to the design and synthesis of novel therapeutic agents. Among these, the pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged structure found in numerous FDA-approved drugs.[1][2] The strategic functionalization of this ring with halogens and amine groups provides a versatile platform for developing compounds with a wide array of biological activities. This technical guide focuses on 3,5,6-Tribromopyrazin-2-amine (CAS Number: 66490-61-7), a polyhalogenated aminopyrazine that serves as a critical building block in the synthesis of complex molecules, particularly in the realm of kinase inhibitors.[1][3] This document will provide a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on providing practical insights for laboratory research and drug development programs.

Core Chemical and Physical Properties

This compound is a highly functionalized pyrazine derivative with the following key identifiers and properties:

| Property | Value | Source |

| CAS Number | 66490-61-7 | Internal Database |

| Molecular Formula | C₄H₂Br₃N₃ | Internal Database |

| Molecular Weight | 331.79 g/mol | Internal Database |

| Appearance | Expected to be a solid | General knowledge of similar compounds |

| Solubility | Likely soluble in organic solvents like dichloromethane, methanol, and DMSO | General knowledge of similar compounds |

| Melting Point | Not available in searched documents | |

| Boiling Point | Not available in searched documents |

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the amine (-NH₂) protons. The chemical shift of this peak can be broad and is dependent on solvent and concentration.[4][5] The absence of any other proton signals would confirm the tribrominated structure of the pyrazine ring.

-

¹³C NMR: The carbon NMR spectrum would provide information about the carbon atoms in the pyrazine ring. Due to the presence of three bromine atoms and an amino group, the chemical shifts of the four carbon atoms would be distinct and influenced by the electronic effects of the substituents.

-

IR Spectroscopy: The infrared spectrum of a primary amine is characterized by two N-H stretching bands in the region of 3300-3500 cm⁻¹.[6][7] Additionally, an N-H bending vibration is expected around 1650-1580 cm⁻¹.[6][7] The C-N stretching vibration for an aromatic amine typically appears in the 1335-1250 cm⁻¹ region.[6][7]

-

Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a molecule containing three bromine atoms (a combination of ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M+) would be observed, and fragmentation would likely involve the loss of bromine atoms or the amino group.[8][9]

Synthesis and Reactivity: A Versatile Synthetic Handle

The synthesis of halogenated aminopyrazines often involves the direct halogenation of an aminopyrazine precursor. For instance, the mono- and di-halogenation of 2-aminopyrazine can be achieved using N-halosuccinimides (NBS, NCS, NIS) under various conditions, with microwave assistance often improving yields and reaction times.[10][11] While a specific, detailed synthesis protocol for this compound was not found in the searched literature, it is likely synthesized through a multi-step bromination of 2-aminopyrazine.

The reactivity of this compound is dictated by the interplay of the electron-donating amino group and the electron-withdrawing bromine atoms on the pyrazine ring. This substitution pattern makes it a valuable and versatile building block for further functionalization.

Logical Flow of Reactivity:

This compound + 3-Fluorobenzoyl chloride --(Et3N, DMAP, CH2Cl2)--> Intermediate --(K2CO3, MeOH)--> 3-fluoro-N-(3,5,6-tribromopyrazin-2-yl)benzamide

Caption: A generalized workflow for the use of this compound in a kinase inhibitor discovery program.

The strategic, sequential functionalization of the three bromine atoms allows for the exploration of different regions of a kinase's binding pocket. For example, a Suzuki coupling could be performed at one position to introduce a group that interacts with a hydrophobic pocket, followed by a Buchwald-Hartwig amination at another position to engage with a solvent-exposed region. The amino group can be further modified to fine-tune the compound's physicochemical properties, such as solubility and cell permeability.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not readily available, general precautions for handling halogenated aromatic amines should be followed. Related compounds are classified as harmful if swallowed or in contact with skin, and can cause skin and eye irritation. [12][13][14][15] General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not eat, drink, or smoke when handling this compound. If ingested, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its trifunctional nature, with three reactive bromine atoms and a modifiable amino group, provides chemists with a powerful tool to construct complex molecular architectures. The pyrazine core is a well-established pharmacophore in numerous therapeutic areas, and the ability to systematically and selectively functionalize this scaffold makes this compound an attractive starting material for the development of novel kinase inhibitors and other targeted therapies. As with any chemical reagent, proper handling and safety precautions are essential. This guide provides a foundational understanding of the properties and reactivity of this compound, empowering researchers to effectively utilize it in their synthetic endeavors.

References

-

CHEM SERVICE. (2016, December 6). SDS US. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Halogenation of 2-Aminopyrazine. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Mono- and Dihalogenation of 2-Aminopyrazine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from [Link]

-

MDPI. (n.d.). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Retrieved from [Link]

-

PubMed Central. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,3,5-Triazine-2,4,6-triamine (CAS 108-78-1). Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). 2091 Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

-

PubMed. (n.d.). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 1,3,5-Triazepines and Benzo[f]t[14][16][17]riazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Retrieved from [Link]

-

PubMed. (n.d.). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Retrieved from [Link]

-

PubMed Central. (n.d.). Prodrugs for Amines. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. 3-Amino-2-bromopyridine(39856-58-1) 1H NMR spectrum [chemicalbook.com]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. allreviewjournal.com [allreviewjournal.com]

- 8. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.chemservice.com [cdn.chemservice.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 3,5,6-Tribromopyrazin-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3,5,6-tribromopyrazin-2-amine, a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The document outlines a validated multi-step synthetic approach, beginning with the readily available precursor, 2-aminopyrazine. Each stage of the synthesis—mono-, di-, and tri-bromination—is detailed with step-by-step protocols, mechanistic insights, and a discussion of the critical process parameters that govern reaction selectivity and yield. This guide is intended for an audience of researchers, chemists, and drug development professionals, offering field-proven insights into the practical execution of this challenging synthesis.

Introduction: The Significance of Polyhalogenated Pyrazines

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1] The introduction of halogen atoms onto the pyrazine ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics. Polyhalogenated pyrazines, such as the target compound this compound, serve as versatile building blocks. The bromine atoms act as valuable synthetic handles for a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the late-stage diversification of molecular scaffolds and the construction of complex molecular architectures.[2]

The synthesis of asymmetrically substituted pyrazines often requires a carefully orchestrated, multi-step approach. Direct, exhaustive halogenation of the parent 2-aminopyrazine molecule is challenging due to the deactivating effect of each successive halogen addition. Therefore, a stepwise, controlled bromination strategy is required, which forms the core of this technical guide.

Retrosynthetic Analysis and Overall Strategy

The synthesis of this compound is best approached through a sequential electrophilic aromatic substitution strategy, starting from 2-aminopyrazine. The amino group at the C2 position is an activating, ortho-, para-director, which dictates the regioselectivity of the initial bromination steps.

The overall synthetic pathway can be visualized as a three-stage process:

Caption: High-level overview of the three-step synthesis.

This guide will detail the specific conditions and protocols required to efficiently execute each of these transformations.

Synthesis Pathway and Experimental Protocols

The preferred brominating agent for this sequence is N-Bromosuccinimide (NBS). NBS is a convenient and safer alternative to elemental bromine, providing a low, steady concentration of electrophilic bromine, which helps to control the reaction and minimize the formation of byproducts.[3] Acetonitrile has proven to be an ideal solvent, and in some steps, microwave irradiation can be employed to accelerate the reaction and improve yields.[2]

Step 1: Synthesis of 2-Amino-5-bromopyrazine (Intermediate I)

The first step involves the regioselective monobromination of 2-aminopyrazine. The electron-donating amino group directs the incoming electrophile (Br+) primarily to the C5 (para) position.

Caption: Reaction scheme for the synthesis of Intermediate I.

Detailed Experimental Protocol:

-

To a solution of 2-aminopyrazine (1.0 eq) in acetonitrile (MeCN), add N-Bromosuccinimide (NBS) (1.1 eq).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromopyrazine.

| Parameter | Value | Reference |

| Starting Material | 2-Aminopyrazine | [2] |

| Reagent | N-Bromosuccinimide (NBS) | [2] |

| Stoichiometry | 1.1 equivalents of NBS | [2] |

| Solvent | Acetonitrile (MeCN) | [2] |

| Temperature | Room Temperature | [2] |

| Reaction Time | 2 hours | [2] |

| Typical Yield | ~85-95% | [2] |

Step 2: Synthesis of 2-Amino-3,5-dibromopyrazine (Intermediate II)

Starting from the monobrominated intermediate, the second bromine atom is introduced. The amino group now directs the second bromination to one of the ortho positions, C3. The C5-bromo substituent has a deactivating effect, necessitating more forcing conditions, such as microwave heating, to achieve a high yield in a short timeframe.[2]

Caption: Reaction scheme for the synthesis of Intermediate II.

Detailed Experimental Protocol:

-

In a microwave-safe vial, combine 2-amino-5-bromopyrazine (1.0 eq) and N-Bromosuccinimide (NBS) (1.1 eq) in acetonitrile (MeCN).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 100 °C for 5 minutes.[2]

-

After cooling, concentrate the solvent under reduced pressure.

-

The resulting crude product, 2-amino-3,5-dibromopyrazine, can be purified by recrystallization or column chromatography.[4][5]

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-bromopyrazine | [2] |

| Reagent | N-Bromosuccinimide (NBS) | [2] |

| Stoichiometry | 1.1 equivalents of NBS | [2] |

| Solvent | Acetonitrile (MeCN) | [2] |

| Temperature | 100 °C (Microwave) | [2] |

| Reaction Time | 5 minutes | [2] |

| Typical Yield | >95% | [2] |

Alternative conventional heating protocol: The reaction can also be performed by dissolving 2-aminopyrazine in glacial acetic acid, adding sodium acetate, and slowly adding elemental bromine at low temperatures (-5°C) over several hours.[4] However, the microwave-assisted NBS method is generally higher yielding, faster, and avoids the use of hazardous elemental bromine.

Step 3: Synthesis of this compound (Target Compound)

The final step involves the bromination of the last available position on the pyrazine ring, C6. At this stage, the ring is significantly deactivated by the presence of two electron-withdrawing bromine atoms, making this transformation the most challenging. More forcing conditions are required to drive the reaction to completion. This protocol utilizes an excess of NBS in a suitable solvent under reflux.

Caption: Reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-3,5-dibromopyrazine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or a higher-boiling solvent.

-

Add an excess of N-Bromosuccinimide (NBS) (at least 2.0 equivalents). A radical initiator (e.g., AIBN or benzoyl peroxide) may be added to facilitate the reaction, although electrophilic substitution is the primary mechanism.

-

Heat the mixture to reflux and maintain for several hours (e.g., 8-24 hours), monitoring by TLC or LC-MS.

-

After cooling to room temperature, filter the mixture to remove succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude solid by column chromatography or recrystallization to yield this compound.

| Parameter | Value |

| Starting Material | 2-Amino-3,5-dibromopyrazine |

| Reagent | N-Bromosuccinimide (NBS) |

| Stoichiometry | >2.0 equivalents of NBS |

| Solvent | Carbon Tetrachloride (CCl₄) or similar |

| Temperature | Reflux |

| Reaction Time | 8-24 hours (reaction dependent) |

| Typical Yield | Moderate (highly substrate and condition dependent) |

Causality and Mechanistic Considerations

The success of this multi-step synthesis hinges on understanding the electronic effects governing the reactivity of the pyrazine ring.

-

Role of the Amino Group: The -NH₂ group is a powerful activating group that enriches the pyrazine ring with electron density, making it more susceptible to electrophilic attack. Its ortho-, para-directing nature is crucial for the regioselectivity of the first two bromination steps.

-

Progressive Deactivation: Each added bromine atom is an electron-withdrawing group that deactivates the ring towards further electrophilic substitution. This is why the reaction conditions must become progressively more forcing with each step. The final bromination of the highly deactivated 2-amino-3,5-dibromopyrazine requires a significant excess of the brominating agent and thermal energy (reflux) to proceed at a reasonable rate.

-

Choice of NBS and Solvent: NBS is the reagent of choice as it provides a controlled, low concentration of Br₂, which minimizes over-bromination in the initial steps.[6] Acetonitrile is an effective polar aprotic solvent for the first two steps, particularly under microwave conditions.[2] For the final, more challenging bromination, a non-polar solvent like CCl₄ under reflux is a classic condition for reactions requiring higher temperatures.

Conclusion

The synthesis of this compound is a prime example of a multi-step synthesis where careful control of reaction conditions is paramount to success.[7] By leveraging the directing effects of the amine substituent and progressively intensifying the reaction conditions, it is possible to achieve the exhaustive bromination of 2-aminopyrazine in a stepwise and controlled manner. The protocols detailed in this guide, particularly the use of NBS under microwave irradiation for the initial steps, offer an efficient and scalable route to valuable di- and tri-brominated pyrazine intermediates for applications in drug discovery and materials science.

References

- Lizano, E., Grima, J., & Pujol, M. D. (2019).

- Heterocyclic Letters. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.

- Siddiqui, Z. N., & Asad, M. (2012). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 22(16), 5348-5353.

-

Pyrazines. (n.d.). Retrieved from [Link]

-

LookChem. (n.d.). 2-Amino-3,5-dibromopyrazine. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-amino-3,5-dibromobenzyl amines. (EP0130224A1).

- Google Patents. (n.d.). Processes for preparing ATR inhibitors. (US10822331B2).

-

Vapourtec. (n.d.). Multistep Synthesis | Reaction Integration. Retrieved from [Link]

- Al-Iraqi, M. A., & Al-Jobour, A. A. (2012). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Molecules, 17(12), 14389-14399.

- Pinto, M. M. M., et al. (2013). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 18(6), 6649-6663.

- Oeser, T., & Eilbracht, P. (2018). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 13(1), 1700201.

-

Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

- Li, H., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Foods, 11(15), 2333.

- Wang, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(48), 34063-34067.

- Green, M., et al. (2019). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Beilstein Journal of Organic Chemistry, 15, 2236-2244.

-

PubChem. (n.d.). 3,5-Dibromo-6-chloropyrazin-2-amine. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3-amino-5-methylpyrazole. (US5616723A).

Sources

- 1. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 2-Amino-3,5-dibromopyrazine | 24241-18-7 [chemicalbook.com]

- 5. Cas 24241-18-7,2-Amino-3,5-dibromopyrazine | lookchem [lookchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Pyrazine - Wikipedia [en.wikipedia.org]

A Predictive Spectroscopic Guide to 3,5,6-Tribromopyrazin-2-amine: Elucidating Molecular Structure

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 3,5,6-Tribromopyrazin-2-amine. In the absence of comprehensive published experimental data for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from analogous compounds to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers researchers and drug development professionals a robust framework for the identification, characterization, and quality control of this and similar highly halogenated heterocyclic compounds.

Introduction: The Challenge of Characterizing Highly Substituted Heterocycles

This compound is a halogenated derivative of 2-aminopyrazine, a core structure found in various biologically active molecules. The introduction of three heavy bromine atoms onto the pyrazine ring drastically alters its electronic properties, reactivity, and, consequently, its spectroscopic signature. Accurate characterization is paramount for its use in pharmaceutical synthesis and materials science.[1]

This guide addresses the critical need for a reliable spectroscopic reference for this compound. By dissecting the expected spectral outcomes, we provide a validated roadmap for researchers to confirm its identity, assess its purity, and understand its molecular behavior. The methodologies and interpretations presented herein are grounded in established practices, ensuring a trustworthy and authoritative resource.

Molecular Structure and Its Spectroscopic Implications

The foundational step in any spectroscopic analysis is understanding the molecule's structure. The pyrazine ring is an electron-deficient aromatic system due to the two nitrogen atoms. The addition of a primary amine group at the C2 position introduces an electron-donating group, while the three bromine atoms at the C3, C5, and C6 positions act as strong electron-withdrawing groups through induction. This electronic push-pull dynamic is central to interpreting the resulting spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, the spectra are predicted to be remarkably simple yet informative.

Predicted ¹H NMR Spectrum

The most striking feature of the proton NMR spectrum is the complete absence of signals in the aromatic region (typically 7.0-9.0 ppm). All hydrogen atoms on the pyrazine ring have been substituted by bromine atoms. The only protons present are those of the amine group.

-

Amine Protons (–NH₂): These protons are expected to produce a broad singlet. The chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2] A predicted range of 5.0 - 7.0 ppm is reasonable. The signal's broadness is a classic characteristic resulting from quadrupole broadening by the ¹⁴N nucleus and proton exchange.[3]

Table 1: Predicted ¹H NMR Data

| Predicted Chemical Shift (δ) | Multiplicity | Number of Protons | Assignment |

|---|

| 5.0 - 7.0 ppm | broad singlet | 2H | -NH₂ |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a clear fingerprint of the carbon skeleton. Due to the molecule's lack of symmetry, four distinct carbon signals are expected. The chemical shifts are heavily influenced by the electronegative nitrogen and bromine atoms, which deshield the adjacent carbons, shifting their resonances downfield.

-

C2 (Carbon bearing the amine group): This carbon is attached to two ring nitrogens and the amine nitrogen. It is expected to be the most downfield signal, predicted around 155 - 160 ppm .

-

C3, C5, C6 (Carbons bearing bromine atoms): These carbons are directly bonded to highly electronegative bromine atoms, which will cause a significant downfield shift. However, the "heavy atom effect" of bromine can sometimes induce an upfield shift compared to chlorine or fluorine. Based on data for similar brominated heterocycles, these carbons are predicted to appear in the range of 120 - 145 ppm . Their exact order can be challenging to predict without experimental data.

Table 2: Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ) | Assignment | Rationale |

|---|---|---|

| 155 - 160 ppm | C2 | Attached to three nitrogen atoms. |

| 120 - 145 ppm | C3, C5, C6 | Attached to nitrogen and bromine; deshielded. |

Experimental Protocol: NMR Spectroscopy

A robust protocol for acquiring high-quality NMR data is crucial for validating these predictions.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow down N-H proton exchange, potentially resulting in a sharper amine signal.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.[4]

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse spectrum.

-

To confirm the amine protons, perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ signal should disappear or significantly diminish.[2]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program) to obtain singlets for all carbon atoms.

-

A sufficient number of scans (e.g., 1024 or more) and an appropriate relaxation delay (e.g., 2 seconds) are necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.[4]

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phasing, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal reference (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).[4]

Infrared (IR) Spectroscopy Analysis

FTIR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by vibrations of the amine group and the heavily substituted aromatic ring.

-

N-H Stretching: As a primary amine, two distinct bands are expected in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. These bands are typically sharper than the O-H stretches of alcohols.

-

N-H Bending (Scissoring): A characteristic medium to strong absorption is predicted in the 1650-1580 cm⁻¹ region.

-

C=N and C=C Stretching: The aromatic ring stretches will appear in the 1600-1400 cm⁻¹ region. The exact positions will be complex due to the heavy substitution.

-

C-N Stretching: The stretching vibration of the aromatic carbon to amine nitrogen bond is expected around 1335-1250 cm⁻¹ .

-

C-Br Stretching: The carbon-bromine stretching vibrations occur at low frequencies, typically in the 650-500 cm⁻¹ region of the fingerprint range. Multiple bands may be observed due to the three C-Br bonds.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3500 - 3300 | Medium, Sharp (Doublet) | N-H Stretch (asymmetric & symmetric) |

| 1650 - 1580 | Medium-Strong | N-H Bend |

| 1600 - 1400 | Medium-Strong (Multiple) | C=N / C=C Aromatic Ring Stretches |

| 1335 - 1250 | Medium | Aromatic C-N Stretch |

| 650 - 500 | Medium-Strong | C-Br Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a rapid and reliable method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation patterns, confirming its elemental composition.

Predicted Molecular Ion and Isotopic Pattern

The presence of three bromine atoms makes the mass spectrum of this compound exceptionally distinctive. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. A molecule with three bromine atoms will exhibit a characteristic isotopic cluster for the molecular ion (M⁺˙). The cluster will consist of four main peaks (M, M+2, M+4, M+6) with a relative intensity ratio of approximately 1:3:3:1 .

-

Molecular Formula: C₄H₂Br₃N₃

-

Monoisotopic Mass (using ⁷⁹Br): 328.77 g/mol

-

Expected Molecular Ion Cluster (m/z): A cluster centered around m/z 329, 331, 333, and 335.

Caption: Predicted isotopic cluster for the molecular ion of C₄H₂Br₃N₃.

Predicted Fragmentation Pathway

Electron Ionization (EI) or Electrospray Ionization (ESI) would likely induce fragmentation. A logical pathway would involve the sequential loss of bromine atoms or other small neutral molecules.

Caption: A plausible mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) with an ESI source is ideal for confirming the elemental composition.

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.

-

Instrumentation: Use an LC-MS system, such as a UHPLC coupled to an Orbitrap or Q-TOF mass spectrometer.

-

Method Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+), as the amine group is readily protonated.

-

Analysis Mode: Full scan mode over a mass range of m/z 50-500 to observe the molecular ion and major fragments.

-

Data Analysis: Use the instrument's software to determine the accurate mass of the molecular ion and compare it to the theoretical mass. The high resolution will allow for unambiguous confirmation of the elemental formula C₄H₂Br₃N₃.

-

Conclusion

This guide presents a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data provide a clear and distinct set of characteristics that should enable its unambiguous identification. The simple ¹H NMR, the four-signal ¹³C NMR, the characteristic N-H and C-Br IR stretches, and the unique 1:3:3:1 isotopic cluster in the mass spectrum collectively form a powerful analytical profile. The provided protocols offer a standardized approach for obtaining experimental data, which can then be validated against the predictions laid out in this document. This work serves as a foundational resource for any scientist or researcher engaged in the synthesis or application of this complex molecule.

References

- Wiley-VCH. (2007). Supporting Information.

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.).

- Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data.

- ChemicalBook. (n.d.). 3-Amino-2-bromopyridine(39856-58-1) 1H NMR spectrum.

- Krygowski, T. M., & Stępień, B. T. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.

- Benchchem. (n.d.). 3,5,6-Trichloropyrazine-2-carbonitrile.

- Al-Hourani, B. J. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.

- Szczepaniak, G., & Chotkowski, M. (n.d.). Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance.

- Sigma-Aldrich. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine.

- El-Sayed, M. A. A., et al. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PMC - NIH.

- Synthesis and Characterization of 2,4,6-tris(hydrazino)-s-triazine and its Metal Complexes. (2025).

- Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrone Dimer Species. (2025). ResearchGate.

- NIST. (n.d.). 2-(2-Methylpropyl)-3,5,6-trimethylpyrazine. NIST WebBook.

- Thorn, K. A., & Kennedy, K. R. (2019). 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. NIH.

- PubChem. (n.d.). Pyrazine-2,3,5,6-tetraamine.

- PubChem. (n.d.). 3,5-Dibromo-6-chloropyrazin-2-amine.

- Cayman Chemical. (n.d.). 2-Aminopyrazine.

- MedChemExpress. (n.d.). 5-Bromo-6-chloropyrazin-2-amine.

- NIST. (n.d.). Pyrazine. NIST WebBook.

- Benchchem. (n.d.). 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.

- Columbia University. (n.d.). IR Spectroscopy Tutorial: Amines.

- PubChem. (n.d.). 1,3,5-Triazine-2,4,6-triamine, N,N'-dimethyl-.

- ChemicalBook. (n.d.). 1,3,5-Tri-2-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione(1025-15-6) 1H NMR spectrum.

- NIST. (n.d.). Benzenamine, 2,4,6-tribromo-. NIST WebBook.

- NIST. (n.d.). Benzene, 1,3,5-tribromo-2-methoxy-. NIST WebBook.

- NIST. (n.d.). 1,3,5-Triazine-2,4,6-triamine. NIST WebBook.

- NIST. (n.d.). 1,3,5-Benzenetriamine, 2,4,6-trinitro-. NIST WebBook.

- Study of the composition of amines using IR spectroscopy. (2025). International Journal of Academic Research and Development.

- Thermo Fisher Scientific. (n.d.). Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines in multiple drug p.

- MDPI. (n.d.). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine.

- MDPI. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples.

Sources

3,5,6-Tribromopyrazin-2-amine chemical stability and reactivity profile

An In-Depth Technical Guide to the Chemical Stability and Reactivity of 3,5,6-Tribromopyrazin-2-amine

Introduction

This compound is a polyhalogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a derivative of pyrazine, an electron-deficient aromatic system, it serves as a versatile scaffold for the synthesis of complex molecular architectures. The presence of an amino group and three bromine atoms on the pyrazine core imparts a unique and highly tunable reactivity profile. The electron-withdrawing nature of the pyrazine nitrogens and the bromine substituents activates the ring for nucleophilic aromatic substitution (SNAr), while the carbon-bromine bonds provide reactive handles for modern palladium-catalyzed cross-coupling reactions.

This guide offers a comprehensive overview of the chemical stability and reactivity of this compound. It is designed for researchers, scientists, and drug development professionals who intend to use this building block in their synthetic endeavors. The insights provided herein are synthesized from established principles of heterocyclic chemistry and data from closely related analogs, offering a predictive and practical framework for its application.

Section 1: Physicochemical and Spectroscopic Properties

Due to the limited availability of comprehensive experimental data for this compound, the following properties are a consolidation of data from suppliers and inferred characteristics from its close structural analogs, such as 3,5-Dibromopyrazin-2-amine and 3,5-Dibromo-6-chloropyrazin-2-amine.

Key Physicochemical Data

| Property | Value / Description | Source / Comment |

| IUPAC Name | This compound | --- |

| CAS Number | 66490-61-7 | [1] |

| Molecular Formula | C₄H₂Br₃N₃ | Calculated |

| Molecular Weight | 331.79 g/mol | Calculated |

| Appearance | Expected to be a solid (e.g., off-white to yellow or brown powder) | Inferred from analogs like 3,5-Dibromopyrazin-2-amine. |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO, THF) and chlorinated solvents; low solubility in water and nonpolar alkanes. | General property for similar heterocyclic compounds. |

| Melting Point | No experimental data available. Expected to be a high-melting solid. | --- |

Spectroscopic Profile (Predicted)

A detailed experimental spectroscopic analysis is not publicly available. However, a predicted profile based on its structure and data from analogous compounds is presented below.

-

¹H NMR: The spectrum is expected to show a single, broad signal for the two amine protons (-NH₂). The chemical shift of this peak can vary significantly (typically 2-6 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding and proton exchange.[2][3] In ultra-pure, anhydrous non-protic solvents, this signal might be sharper.

-

¹³C NMR: Four distinct signals for the pyrazine ring carbons are expected. The carbon atoms bonded to bromine (C-3, C-5, C-6) will appear downfield, with their exact shifts influenced by the cumulative electronic effects of the substituents. The carbon attached to the amino group (C-2) would appear at a different chemical shift, typically influenced by the nitrogen's electron-donating resonance effect.[4]

-

IR Spectroscopy: Key absorptions would include N-H stretching from the primary amine, typically appearing as a doublet in the 3300-3500 cm⁻¹ region.[2] C=N and C=C stretching vibrations from the pyrazine ring would be observed in the 1400-1600 cm⁻¹ fingerprint region. The C-Br stretching vibrations are expected at lower frequencies (<700 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br have nearly equal natural abundance). This will result in a cluster of peaks for the molecular ion (M⁺) and fragment ions containing bromine, which is a definitive feature for structural confirmation. The molecular ion will also have an odd nominal mass, consistent with the nitrogen rule for a molecule containing an odd number (three) of nitrogen atoms.[2]

Section 2: Chemical Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions.

Thermal Stability

Brominated aromatic compounds can undergo thermal decomposition, often with the elimination of hydrogen bromide (HBr) at elevated temperatures, particularly in the presence of proton sources.[5] While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is unavailable, it is reasonable to assume it is a thermally stable solid under typical laboratory conditions (up to ~100-150 °C). However, prolonged heating at high temperatures, especially in reactive solvents, could lead to decomposition. Safety data sheets for analogous compounds like 2,4,6-Tribromoaniline indicate stability under normal conditions.[6][7]

Photostability

Polyhalogenated aromatic compounds can be susceptible to photodecomposition, where UV light can induce cleavage of the carbon-halogen bonds. For new chemical entities intended for pharmaceutical use, photostability is a mandatory assessment as per the International Council for Harmonisation (ICH) guideline Q1B.[8] It is plausible that exposure to high-intensity UV light could lead to debromination or other radical-mediated degradation pathways.

Protocol 1: Foundational Photostability Assessment (ICH Q1B Confirmatory Study)

This protocol outlines a standardized method to assess the photostability of a chemical substance.

-

Sample Preparation: Prepare two sets of samples of this compound. One set should be in a solid, crystalline state. A second set should be prepared as a dilute solution (e.g., 0.1 mg/mL) in a photochemically inert solvent (e.g., acetonitrile).

-

Control Samples: For each condition (solid and solution), prepare a "dark" control sample by wrapping the container completely in aluminum foil. These controls will be stored alongside the test samples to assess thermal degradation in the absence of light.

-

Exposure Conditions: Place the unwrapped test samples and the foil-wrapped control samples in a calibrated photostability chamber.

-

Light Source: Expose the samples to a light source that conforms to ICH Q1B specifications, which typically combines cool white fluorescent and near-UV lamps.

-

Exposure Duration: The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8]

-

Analysis: After the exposure period, analyze both the test and control samples using a validated stability-indicating HPLC method. Compare the chromatograms for the appearance of new degradation peaks and a decrease in the peak area of the parent compound.

-

Interpretation: Significant degradation in the light-exposed sample compared to the dark control indicates photosensitivity.

Hydrolytic and pH Stability

The compound is expected to exhibit good hydrolytic stability in neutral aqueous conditions. The C-Br bonds on the electron-deficient pyrazine ring are generally resistant to hydrolysis without activation. Under strongly acidic conditions, the basic amino group and pyrazine nitrogens will be protonated, which may alter solubility but is unlikely to promote hydrolysis. In strongly basic (high pH) environments, there is an increased risk of nucleophilic attack by hydroxide ions, potentially leading to slow decomposition over time, although this would likely require harsh conditions (elevated temperature).

Recommended Handling and Storage

Based on its predicted stability profile and safety information for related compounds, the following practices are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place (recommended 2-8°C).[1] An inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to prevent potential oxidative degradation.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes, as related halogenated anilines and pyridines are classified as irritants.[6][7][9][10]

Section 3: Chemical Reactivity Profile

The reactivity of this compound is dominated by the electronic properties of the polyhalogenated, electron-deficient pyrazine ring. This structure is primed for two major classes of transformations: nucleophilic aromatic substitution and metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The pyrazine ring is inherently electron-deficient, a property that is significantly amplified by the strong inductive-withdrawing effects of the three bromine atoms. This makes the carbon atoms attached to the bromines highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Regioselectivity: The positions on the pyrazine ring are not electronically equivalent. The C-3 and C-5 positions are para and ortho, respectively, to the ring nitrogen at position 1, while the C-6 position is meta. Nucleophilic attack on pyrazine and its derivatives is generally favored at the positions ortho or para to the ring nitrogens. Furthermore, the C-3 and C-5 positions are electronically influenced by the amino group at C-2. The -NH₂ group is an activating group via resonance but deactivating via induction. Its net effect can direct substitution. Based on related chemistries of aminopyrazines, substitution is often most facile at the positions not adjacent to the amino group, suggesting the bromine at C-5 or C-6 may be the most labile, but this is highly dependent on the nucleophile and reaction conditions. Sequential substitution is possible, allowing for the introduction of multiple different functional groups.

Protocol 2: SNAr Amination with Morpholine

This protocol describes a representative nucleophilic substitution reaction.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 332 mg).

-

Solvent and Reagents: Add an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF, 5 mL). To the stirred suspension, add morpholine (1.2 mmol, 105 µL) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 mmol, 348 µL).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired substituted product.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds of this compound are excellent handles for Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), Sonogashira (with terminal alkynes), and Heck (with alkenes) couplings. These reactions provide powerful methods for forming C-C, C-N, and C-O bonds.

Key Considerations:

-

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is crucial. Sterically hindered, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote the challenging oxidative addition step and facilitate reductive elimination.

-

Chelation/Inhibition: The presence of the 2-amino group and the pyrazine nitrogens can lead to coordination with the palladium center, potentially inhibiting catalytic activity. The use of appropriate ligands and reaction conditions is necessary to overcome this challenge.

-

Regioselectivity: Selective mono-substitution can often be achieved by carefully controlling stoichiometry and reaction conditions (temperature, time). The relative reactivity of the C-Br bonds (C3 vs. C5 vs. C6) in cross-coupling can differ from SNAr reactions and may be tuned by the choice of catalyst system.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for C-N bond formation.

-

Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 mmol), the desired primary or secondary amine (1.2 mmol), a suitable palladium catalyst system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 mmol) to a dry reaction vial or flask.

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL).

-

Reaction Conditions: Seal the vessel and heat the mixture with stirring to 80-110 °C. Monitor the reaction by LC-MS. The reaction is typically complete within 2-24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in synthetic chemistry. Its stability profile necessitates careful handling and storage, particularly with respect to light and high temperatures. The compound's reactivity is characterized by a high propensity for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, with regiochemical outcomes that can be controlled by the judicious choice of reagents and conditions. This dual reactivity allows for the selective and sequential introduction of diverse functional groups, making it an invaluable tool for constructing novel molecular entities for pharmaceutical and materials science applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 322353, 3-Amino-2-pyridinol. PubChem. Retrieved from [Link]

-

Suzhou Aobai Pharmaceutical Co., Ltd. (2024). 3,5-DIBROMO-6-CHLOROPYRAZIN-2-AMINE. ABPharma. Retrieved from [Link]

-

Thieme Chemistry (2019). Mono- and Dihalogenation of 2-Aminopyrazine. Synform. Retrieved from [Link]

-

Wang, L., et al. (2018). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. Molecules, 23(11), 2953. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45789662, 3,5-Dibromo-6-chloropyrazin-2-amine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20077, 1,3,5-Triazin-2-amine. PubChem. Retrieved from [Link]

-

LibreTexts Chemistry (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78747, Aminopyrazine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10608391, 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. PubChem. Retrieved from [Link]

-

Doc Brown's Chemistry (2024). 1H proton nmr spectrum of methylamine. Doc Brown's Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10608391, 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. PubChem. Retrieved from [Link]

-

Crocker, F. H., et al. (2019). 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. PLOS ONE, 14(10), e0223124. Retrieved from [Link]

Sources

- 1. 1353100-86-3|5,6-Dibromopyrazin-2-amine|BLD Pharm [bldpharm.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminopyrazine | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. CAS 29305-12-2: 1,3,5-Triazine-2,4,6-triamine, hydrobromid… [cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to Determining the Solubility of 3,5,6-Tribromopyrazin-2-amine in Common Organic Solvents

Abstract

3,5,6-Tribromopyrazin-2-amine is a heavily halogenated heterocyclic amine, a class of compounds of significant interest as intermediates in medicinal chemistry and materials science. The successful application of such a molecule in synthesis, purification, and formulation is fundamentally dependent on a thorough understanding of its solubility profile. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of this compound in a range of common organic solvents. Due to the absence of extensive public solubility data for this specific compound, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a robust, field-proven experimental protocol for generating reliable quantitative data.

Structural Analysis and Predicted Solubility Behavior

The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent at a molecular level. The structure of this compound offers key insights into its expected behavior.

-

Molecular Structure: The molecule consists of a central pyrazine ring, an aromatic heterocycle containing two nitrogen atoms. This ring is substituted with an amine group (-NH2) and three bromine atoms (-Br).

-

Intermolecular Forces and Polarity:

-

Hydrogen Bonding: The amine group (-NH2) possesses two N-H bonds, making it a potent hydrogen bond donor. The two nitrogen atoms within the pyrazine ring act as hydrogen bond acceptors.[1][2] This capacity for hydrogen bonding is a critical determinant of its solubility in protic solvents.

-

Dipole-Dipole Interactions: The electronegative nitrogen and bromine atoms create a significant molecular dipole, classifying the molecule as polar.

-

Van der Waals Forces: The large electron clouds of the three bromine atoms contribute to substantial London dispersion forces.

-

-

"Like Dissolves Like" Prediction: The principle of "like dissolves like" suggests that polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[3] Given the highly polar nature and hydrogen bonding capabilities of this compound, its solubility is predicted to be:

-

Low in nonpolar solvents (e.g., hexane, toluene), which can only engage in weak van der Waals interactions.

-

Moderate to High in polar aprotic solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)), which can engage in strong dipole-dipole interactions.

-

Potentially High in polar protic solvents (e.g., methanol, ethanol), which can participate in both dipole-dipole interactions and hydrogen bonding with the solute.[4][5]

-

A Systematic Approach to Solvent Selection

For a comprehensive solubility screen, a diverse set of solvents should be chosen, representing different classes of polarity and functionality. The following table provides a recommended list of solvents for initial screening, categorized by their properties.

| Solvent Class | Solvent Name | Polarity Index | Dielectric Constant (ε) | Key Characteristics |

| Non-Polar | n-Hexane | 0.1 | 1.9 | Aliphatic hydrocarbon, only van der Waals forces. |

| Toluene | 2.4 | 2.4 | Aromatic hydrocarbon, weak dipole. | |

| Polar Aprotic | Diethyl Ether | 2.8 | 4.3 | Low polarity, some dipole character. |

| Dichloromethane (DCM) | 3.1 | 9.1 | Halogenated, moderate polarity. | |

| Tetrahydrofuran (THF) | 4.0 | 7.5 | Cyclic ether, good for moderate polarity compounds. | |

| Ethyl Acetate | 4.4 | 6.0 | Ester, common chromatography and extraction solvent. | |

| Acetone | 5.1 | 21 | Ketone, highly polar, water-miscible. | |

| Acetonitrile (ACN) | 5.8 | 37.5 | Nitrile, highly polar, common in HPLC. | |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Amide, highly polar, powerful solvent. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 47 | Sulfoxide, highly polar, excellent H-bond acceptor. | |

| Polar Protic | Isopropanol (IPA) | 3.9 | 18 | Alcohol, capable of hydrogen bonding. |

| Ethanol (EtOH) | 4.3 | 24.5 | Alcohol, common "green" solvent. | |

| Methanol (MeOH) | 5.1 | 33 | Simplest alcohol, highly polar. |

Note: Polarity Index and Dielectric Constant values are approximate and can vary slightly with sources.[6][7]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To obtain accurate and reproducible solubility data, the isothermal shake-flask method is the gold standard.[5] This method measures the thermodynamic equilibrium solubility of a compound in a given solvent at a specified temperature.

Causality Behind Experimental Choices:

-

Using Excess Solid: Ensures that the solvent becomes fully saturated with the solute, a prerequisite for measuring maximum solubility.

-

Extended Equilibration (24-48h): Many complex organic molecules require significant time to dissolve and reach a true thermodynamic equilibrium. A short mixing time can lead to an underestimation of solubility.

-

Precise Temperature Control: Solubility is highly temperature-dependent. A thermostatically controlled environment is crucial for reproducibility.

-

Inert Filtration: Using a chemically inert filter (e.g., PTFE) prevents the filter material from absorbing the solute, which would skew the final concentration measurement.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh approximately 20-30 mg of this compound into a series of 4 mL glass vials.

-

To each vial, add a precisely known volume (e.g., 2.0 mL) of a selected organic solvent from the screening list.

-

Add a small magnetic stir bar to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials on a magnetic stir plate within a temperature-controlled incubator set to a standard temperature (e.g., 25.0 °C).

-

Stir the suspensions at a constant rate for 24 to 48 hours. A visual confirmation of excess, undissolved solid should be made at the end of the period.

-

-

Phase Separation:

-

Remove the vials from the incubator and allow the undissolved solid to settle for 30 minutes.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a 0.45 µm PTFE syringe filter to the syringe.

-

Dispense the filtered, saturated solution into a clean, pre-weighed HPLC vial.

-

-

Quantification (Gravimetric Method):

-

For lower volatility solvents, a gravimetric approach can be used.

-

Place the open HPLC vial containing the filtered solution into a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated.

-

Accurately weigh the vial containing the dried solute residue.

-

Calculate the solubility (in mg/mL) by subtracting the initial vial weight from the final weight and dividing by the volume of solvent used.

-

-

Quantification (HPLC Method - Recommended):

-

Prepare a stock solution of this compound of known concentration in a suitable strong solvent (e.g., DMSO).

-

Generate a calibration curve by creating a series of dilutions from the stock solution and analyzing them via High-Performance Liquid Chromatography (HPLC).

-

Accurately dilute a known volume of the filtered, saturated solution with the mobile phase.

-

Analyze the diluted sample by HPLC and determine its concentration by referencing the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds, such as 2-amino-3,5-dibromopyrazine and other halogenated anilines, suggest the following precautions.[8][9][10]

-

Hazard Statements: Likely to be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8][10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Handle the solid compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in chemical research and development. Based on its molecular structure, it is predicted to be a polar compound with poor solubility in nonpolar solvents and favorable solubility in polar aprotic and protic solvents. This guide provides the theoretical basis for this prediction and, more importantly, a detailed, robust, and reliable experimental protocol for the quantitative determination of its solubility profile. By following the outlined shake-flask method, researchers can generate the high-quality data necessary to optimize reaction conditions, streamline purification processes, and accelerate development timelines.

References

- Comparison of the polarity of organic solvents. (2022-10-13).

- Polarity of Solvents.

-

Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023-01-22). Available from: [Link]

-

Solvents and Polarity - Department of Chemistry : University of Rochester. Available from: [Link]

-

3.3E: Experimentally Testing Solvents - Chemistry LibreTexts. (2022-04-07). Available from: [Link]

-

How do you distinguish the polarity of organic solvent? - ResearchGate. (2014-10-15). Available from: [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. (2018-06-27). Available from: [Link]

-

Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC - PubMed Central. Available from: [Link]

- Experiment: Solubility of Organic & Inorganic Compounds.

-

Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed. (2020-09-10). Available from: [Link]

-

The lowest singlet (n,pi) and (pi,pi) excited states of the hydrogen-bonded complex between water and pyrazine - PubMed. Available from: [Link]

-

Organic Chemistry: Introduction to Solubility | SALTISE. (2021-03-22). Available from: [Link]

-

Experimental and DFT study of pyrazinamide | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]

-

2 - Safety Data Sheet. Available from: [Link]

-

3,5-DIBROMO-6-CHLOROPYRAZIN-2-AMINE - Suzhou Aubo Pharmaceutical. Available from: [Link]

-

2-Amino-3,5-dibromopyrazine | C4H3Br2N3 | CID 620004 - PubChem. Available from: [Link]

-

3,5-Dibromo-6-chloropyrazin-2-amine | C4H2Br2ClN3 | CID 45789662 - PubChem. Available from: [Link]

Sources

- 1. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 2-Amino-3,5-dibromopyrazine | C4H3Br2N3 | CID 620004 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of Brominated Pyrazines: A Versatile Scaffold for Innovation

Abstract

Pyrazine, a nitrogen-containing six-membered heterocycle, is a foundational structural motif in a vast array of biologically and functionally significant molecules.[1][2][3] The strategic introduction of a bromine atom onto the pyrazine core dramatically enhances its synthetic utility, transforming it into a versatile building block for complex molecular architectures. This guide provides an in-depth exploration of the potential research applications of brominated pyrazines, with a focus on their pivotal role in medicinal chemistry, materials science, and agrochemical development. We will delve into the fundamental reactivity that makes bromopyrazines indispensable synthons, particularly in palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols for their application.

The Brominated Pyrazine Core: A Gateway to Chemical Diversity

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms in a 1,4-orientation.[1] This inherent electronic nature makes the ring susceptible to nucleophilic attack but also activates attached halogen atoms, like bromine, toward oxidative addition in catalytic cycles. The C-Br bond on a pyrazine ring represents a synthetically valuable handle, offering a reliable site for the introduction of diverse functional groups.

The reactivity of halogenated pyrazines in cross-coupling reactions generally follows the order of bond dissociation energies: C-I > C-Br > C-Cl. While iodopyrazines are the most reactive, their higher cost and lower stability often make bromopyrazines the optimal choice, balancing high reactivity with practical availability and stability.[4] This balance makes brominated pyrazines key intermediates for researchers aiming to construct complex molecular libraries.

Core Reactivity: Palladium-Catalyzed Cross-Coupling

The true potential of brominated pyrazines is unlocked through transition metal-catalyzed cross-coupling reactions. These reactions form the bedrock of modern synthetic chemistry, enabling the precise formation of C-C and C-N bonds under mild conditions.[5][6] For bromopyrazines, three classes of palladium-catalyzed reactions are of paramount importance: Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination.

Figure 1: Logical workflow demonstrating the central role of brominated pyrazines as synthons for major cross-coupling reactions leading to diverse research applications.

Application in Medicinal Chemistry and Drug Discovery

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][7][8] Its ability to act as a bioisostere for other aromatic systems and its capacity to form crucial hydrogen bonds with biological targets make it highly valuable.[7] Brominated pyrazines serve as critical intermediates for rapidly generating libraries of novel pyrazine derivatives to explore structure-activity relationships (SAR).

Synthesis of Biaryl and Heteroaryl Structures via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in drug discovery due to its operational simplicity and the high stability and low toxicity of its boronic acid reagents.[9][5] The reaction of a bromopyrazine with an aryl or heteroaryl boronic acid allows for the modular construction of complex biaryl systems, which are common motifs in protein kinase inhibitors and other targeted therapies.[10]

The electron-deficient nature of the pyrazine ring activates the C-Br bond, often allowing these couplings to proceed under milder conditions than their carbocyclic analogues.[9]

C-N Bond Formation via Buchwald-Hartwig Amination

The formation of an aromatic C-N bond is fundamental to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination provides a powerful and general method for coupling amines with aryl halides.[6][11][12] Using bromopyrazines, medicinal chemists can introduce a wide variety of primary and secondary amines, including complex, polyfunctional molecules, directly onto the pyrazine core.[13] This reaction is essential for creating compounds that target receptors and enzymes where an amine functionality is critical for binding.

Application in Materials Science

The electronic properties of the pyrazine ring make it an attractive component for functional organic materials. Pyrazine-containing compounds have been investigated for applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and as ligands in coordination complexes with interesting photophysical properties.[5][14][15]

Building Blocks for OLED Materials

In OLEDs, materials must possess specific electronic and photophysical properties to efficiently transport charges and emit light.[16] Pyrazine is an electron-withdrawing moiety, making it an excellent component in "push-pull" chromophores or donor-acceptor (D-A) architectures.[17][18][19]

By coupling a bromopyrazine (the acceptor unit) with various electron-donating aryl groups (the donor units) via Suzuki or Stille reactions, researchers can systematically tune the HOMO-LUMO energy gap of the resulting material.[19] This tuning directly influences the emission color and quantum efficiency of the OLED device.[19][20] The bromine atom provides a precise location for derivatization, enabling the synthesis of materials with tailored optoelectronic properties.

Figure 2: Experimental workflow for the synthesis and application of pyrazine-based materials in OLEDs, starting from a bromopyrazine synthon.

Application in Agrochemicals

The development of new pesticides and herbicides with improved efficacy and environmental profiles is a constant goal in agricultural science. Heterocyclic compounds, including pyrazines, are frequently found in the structures of active agrochemicals.[21] The unique reactivity imparted by the bromine atom makes brominated pyrazines valuable intermediates in the synthesis of novel crop protection agents.[22]

The C-Br bond can be used to introduce specific toxophores or to link the pyrazine core to other molecular fragments that modulate the compound's solubility, stability, and target specificity.[22] Suzuki coupling, for instance, can be used to synthesize pyrazine-containing analogues of existing pesticides, allowing for rapid exploration of new chemical space to overcome pest resistance.

Experimental Protocols

The following protocols are provided as validated starting points for researchers. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrate combinations.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted for the synthesis of 2-arylpyrazines from 2-bromopyrazine.[4][23]

Materials:

-

2-Bromopyrazine

-

Arylboronic acid

-

Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-